molecular formula C12H12N2O3S B15249142 4-Phenoxybenzenesulfonohydrazide

4-Phenoxybenzenesulfonohydrazide

Cat. No.: B15249142
M. Wt: 264.30 g/mol
InChI Key: RUFGBVYOZZKMLG-UHFFFAOYSA-N
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Description

4-Phenoxybenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a phenoxy-substituted benzene ring attached to a sulfonohydrazide (-SO₂-NH-NH₂) functional group. These compounds are primarily investigated for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., monoamine oxidase (MAO) and β-secretase) and precursors for synthesizing heterocyclic frameworks like triazoles and thiadiazines .

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

4-phenoxybenzenesulfonohydrazide

InChI

InChI=1S/C12H12N2O3S/c13-14-18(15,16)12-8-6-11(7-9-12)17-10-4-2-1-3-5-10/h1-9,14H,13H2

InChI Key

RUFGBVYOZZKMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybenzenesulfonohydrazide typically involves the reaction of phenoxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

Phenoxybenzenesulfonyl chloride+Hydrazine hydrate4-Phenoxybenzenesulfonohydrazide+HCl\text{Phenoxybenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{4-Phenoxybenzenesulfonohydrazide} + \text{HCl} Phenoxybenzenesulfonyl chloride+Hydrazine hydrate→4-Phenoxybenzenesulfonohydrazide+HCl

Industrial Production Methods: Industrial production of 4-Phenoxybenzenesulfonohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxybenzenesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-Phenoxybenzenesulfonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Phenoxybenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The bioactivity and physicochemical properties of sulfonohydrazides and benzohydrazides are highly dependent on substituent positioning and electronic effects. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents/R-Groups Key Properties/Activities
4-Phenoxybenzenesulfonohydrazide Benzenesulfonohydrazide Phenoxy (-O-C₆H₅) at para position Hypothesized MAO inhibition (inferred from analogs)
N'-(4-Fluorobenzylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide Benzohydrazide 4-Fluorobenzylidene, 4-methylphenylsulfonyloxy MAO-B inhibition (IC₅₀ = 0.89 µM), β-secretase inhibition (IC₅₀ = 2.3 µM)
N-(1,3-Benzothiazol-2-yl)-4-chlorobenzenesulfonylhydrazide Sulfonylhydrazide 4-Chlorophenyl, benzothiazole Crystalline stability via π-π stacking (3.5 Å interplanar distance)
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide Benzohydrazide 2-hydroxybenzoyl, 4-fluorophenyl Antibacterial activity (MIC = 16 µg/mL against S. aureus)
4-Hydrazinylbenzenesulfonamide hydrochloride Sulfonamide Hydrazine hydrochloride salt Precursor for celecoxib analogs (COX-2 inhibition)
Key Observations:

Substituent Position : Para-substituted derivatives (e.g., 4-fluorophenyl in ) exhibit stronger enzyme inhibition compared to ortho/meta-substituted analogs due to enhanced electron-withdrawing effects and steric compatibility with enzyme active sites.

Functional Groups: Sulfonyl vs. Benzoyl: Sulfonyl groups (e.g., in ) improve thermal stability and crystallinity, whereas benzoyl derivatives (e.g., ) enhance solubility and antibacterial potency. Phenoxy vs.

Spectral and Crystallographic Data

Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming tautomerism and intermolecular interactions.

Table 2: Spectral Characteristics
Compound Class IR Stretching Bands (cm⁻¹) NMR Shifts (¹H, ppm) Tautomerism Observed?
Sulfonylhydrazides C=S (1243–1258), NH (3150–3319) NH proton at 10.2–11.5 (singlet) Thione-thiol tautomerism in triazoles
Benzohydrazides C=O (1663–1682), NH (3278–3414) Aromatic protons at 6.8–8.2 (m) Keto-enol equilibrium in solution
Phenoxy Derivatives C-O-C (1240–1260) Phenoxy protons at 6.9–7.1 (d) None reported
Key Findings:
  • Thione-thiol tautomerism in sulfonylhydrazide-derived triazoles influences reactivity and binding modes.
  • Absence of ν(S-H) in IR spectra confirms the dominance of thione forms in solid-state structures .
Enzyme Inhibition:
  • MAO-B Inhibition: Fluorinated benzylidene derivatives (e.g., ) show sub-micromolar IC₅₀ values, outperforming non-halogenated analogs by >10-fold due to enhanced hydrophobic interactions.
  • β-Secretase Inhibition : Electron-deficient substituents (e.g., sulfonyloxy groups) improve binding affinity by mimicking transition-state intermediates .
Antimicrobial Activity:
  • Hydroxy-substituted benzohydrazides (e.g., ) exhibit broad-spectrum activity, with MIC values comparable to first-line antibiotics.

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